molecular formula C12H18O4 B11721272 Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate CAS No. 32917-26-3

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

Cat. No.: B11721272
CAS No.: 32917-26-3
M. Wt: 226.27 g/mol
InChI Key: FNIGFCLKRHRVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate (CAS: 24730-88-9) is a spirocyclic ester featuring a 1,4-dioxaspiro[4.5]decane backbone with a methyl substituent at position 7, an ethyl ester at position 8, and a double bond at position 7-ene. This compound is structurally distinct due to its conjugated spirocyclic system and unsaturated bond, which confer unique reactivity and physicochemical properties. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals .

Properties

CAS No.

32917-26-3

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate

InChI

InChI=1S/C12H18O4/c1-3-14-11(13)10-4-5-12(8-9(10)2)15-6-7-16-12/h3-8H2,1-2H3

InChI Key

FNIGFCLKRHRVFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC2(CC1)OCCO2)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include enzymatic catalysis, receptor-ligand interactions, and signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate can be elucidated by comparing it with analogous spirocyclic compounds. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Key Structural Features Molecular Formula Molecular Weight Key Differences
This compound 24730-88-9 Ethyl ester, methyl group, double bond (C7-C8) C₁₁H₁₆O₄ 212.24 Reference compound for comparison.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0 Saturated spirocyclic system, ethyl ester C₁₁H₁₈O₄ 214.26 Lack of double bond reduces reactivity in cycloaddition or oxidation reactions .
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 87787-08-4 Methyl ester, saturated system C₁₀H₁₆O₄ 200.23 Smaller ester group (methyl vs. ethyl) may lower lipophilicity .
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one 702-69-2 Ketone group at C8, saturated system C₉H₁₄O₃ 170.21 Ketone enables nucleophilic additions (e.g., Grignard reactions), unlike ester .
Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate 213924-79-9 Triflyloxy (OTf) leaving group at C8 C₁₂H₁₅F₃O₆S 368.30 OTf group enhances electrophilicity for Suzuki couplings or SN2 reactions .

Physicochemical Properties

  • Solubility: The target compound’s ester group enhances polarity compared to ether-based spirocycles but reduces solubility in nonpolar solvents relative to its saturated counterparts.
  • Stability : The conjugated double bond may increase susceptibility to photodegradation compared to fully saturated systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.